molecular formula C5H12ClNO2 B1405683 (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1350834-24-0

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No. B1405683
M. Wt: 153.61 g/mol
InChI Key: IUHDMWJWUWKOFE-FHAQVOQBSA-N
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Description

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, also known as (3S,5S)-5-HMPC, is a compound of interest in the field of scientific research. It is a chiral hydroxyalkyl pyrrolidine derivative that has been used as a building block in the synthesis of different compounds. It has been used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other biotechnological compounds. In addition, (3S,5S)-5-HMPC has been studied for its potential therapeutic effects and its biochemical and physiological effects. In

Scientific Research Applications

Versatility in Drug Discovery

The pyrrolidine scaffold, including its derivatives like (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, is highly valued in drug discovery for its structural diversity and pharmacophore space exploration capabilities. The sp^3-hybridization of the pyrrolidine ring allows for efficient pharmacophore space exploration, contributing significantly to stereochemistry and enhancing three-dimensional (3D) coverage through a phenomenon known as "pseudorotation." This structural flexibility and the presence of a hydroxymethyl group make (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride an attractive building block in the synthesis of bioactive molecules with target selectivity. The compound's utility is further emphasized by the ability to manipulate its stereochemistry, leading to diverse biological profiles of drug candidates due to varied binding modes to enantioselective proteins (Li Petri et al., 2021).

Role in Synthetic Pathways

The synthesis and functionalization of pyrrolidine rings, including proline derivatives and similar structures, form the basis for designing new compounds with varied biological activities. The strategic use of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride in synthetic pathways can lead to the development of molecules with potential therapeutic applications. By employing various synthetic strategies, such as ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, medicinal chemists can design compounds with desired biological profiles. The compound's adaptability in synthesis emphasizes its value in creating novel therapeutics with potential applications in treating human diseases (Li Petri et al., 2021).

properties

IUPAC Name

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHDMWJWUWKOFE-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

CAS RN

1350834-24-0
Record name (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
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(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
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Reactant of Route 6
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